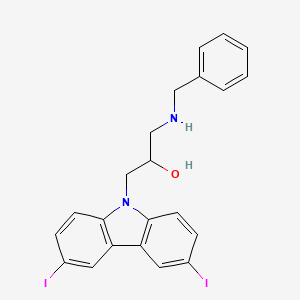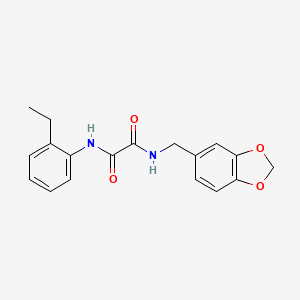
1-(4-butoxybenzoyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-butoxybenzoyl)-4-methylpiperidine, also known as BMBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. BMBP is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in the regulation of various physiological and pathological processes.
Mechanism of Action
1-(4-butoxybenzoyl)-4-methylpiperidine acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is activated by the binding of acetylcholine. When 1-(4-butoxybenzoyl)-4-methylpiperidine binds to the receptor, it blocks the channel pore and prevents the influx of cations such as calcium and sodium. This results in the inhibition of downstream signaling pathways that are activated by the α7 nAChR, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
1-(4-butoxybenzoyl)-4-methylpiperidine has been shown to have a wide range of biochemical and physiological effects, depending on the context in which it is used. In vitro studies have demonstrated that 1-(4-butoxybenzoyl)-4-methylpiperidine can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that it may have anti-inflammatory properties. 1-(4-butoxybenzoyl)-4-methylpiperidine has also been shown to inhibit the proliferation and migration of cancer cells in vitro, indicating that it may have potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-butoxybenzoyl)-4-methylpiperidine in lab experiments is its high selectivity and potency for the α7 nAChR. This allows researchers to specifically target this receptor and study its function in different contexts. However, one of the limitations of using 1-(4-butoxybenzoyl)-4-methylpiperidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, 1-(4-butoxybenzoyl)-4-methylpiperidine has a relatively short half-life in vivo, which can limit its usefulness in animal studies.
Future Directions
There are several future directions that could be pursued in the study of 1-(4-butoxybenzoyl)-4-methylpiperidine and its potential applications in scientific research. One possible direction is to investigate the effects of 1-(4-butoxybenzoyl)-4-methylpiperidine on other nicotinic acetylcholine receptors, which may have different physiological and pathological roles. Another direction is to explore the potential therapeutic applications of 1-(4-butoxybenzoyl)-4-methylpiperidine in various disease contexts, such as inflammation and cancer. Finally, further studies could be conducted to optimize the synthesis and purification of 1-(4-butoxybenzoyl)-4-methylpiperidine, as well as to develop new analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(4-butoxybenzoyl)-4-methylpiperidine involves several steps, starting with the reaction of 4-butoxybenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product. The purity and yield of 1-(4-butoxybenzoyl)-4-methylpiperidine can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(4-butoxybenzoyl)-4-methylpiperidine has been widely used as a tool compound in scientific research to study the function and pharmacology of the α7 nAChR. This receptor is involved in various physiological and pathological processes such as learning and memory, inflammation, and neurodegeneration. 1-(4-butoxybenzoyl)-4-methylpiperidine has been shown to inhibit the activity of the α7 nAChR in a dose-dependent manner, making it a valuable tool for investigating the role of this receptor in different contexts.
properties
IUPAC Name |
(4-butoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-4-13-20-16-7-5-15(6-8-16)17(19)18-11-9-14(2)10-12-18/h5-8,14H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYRJRNPXRNWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5164406.png)
![3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5164417.png)

![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5164439.png)

![3-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5164442.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5164457.png)
![N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5164462.png)
![1-benzyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5164467.png)
![methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate](/img/structure/B5164475.png)

![4-methoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5164485.png)
![2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5164486.png)
